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Compound of Interest

Compound Name: Pityol

Cat. No.: B1250210

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pityol,
scientifically known as 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol. Due to the limited

availability of published experimental spectra for this specific compound, this document

combines reported mass spectrometry data with predicted Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopic characteristics based on its chemical structure. Detailed,

generalized experimental protocols for obtaining such data are also provided to facilitate further

research and verification.

Chemical Structure
IUPAC Name: 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol Molecular Formula: C₈H₁₆O₂

Molecular Weight: 144.21 g/mol
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Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for Pityol.

Mass Spectrometry (MS)
While a full, publicly available mass spectrum is not readily accessible, fragmentation data for

(E)-Pityol has been reported. The major fragment ions observed are listed below.

Mass-to-Charge Ratio (m/z) Interpretation

129 [M-CH₃]⁺

102 Loss of a propan-2-ol radical

85 Further fragmentation of the tetrahydrofuran ring

59 [C₃H₇O]⁺ fragment from the propan-2-ol moiety

Predicted ¹H NMR Spectroscopy (CDCl₃, 400 MHz)
The predicted proton NMR chemical shifts are based on the analysis of the chemical

environment of the protons in the Pityol structure.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.8 - 4.0 m 1H H-5 (CH-O)

~3.6 - 3.8 m 1H H-2 (CH-O)

~2.0 (broad s) s 1H -OH

~1.5 - 1.9 m 4H H-3, H-4 (CH₂)

1.22 d 3H CH₃ at C5

1.18 s 3H CH₃ of propan-2-ol

1.15 s 3H CH₃ of propan-2-ol

Predicted ¹³C NMR Spectroscopy (CDCl₃, 100 MHz)
The predicted carbon-13 NMR chemical shifts are based on the functional groups present in

Pityol.

Chemical Shift (δ, ppm) Assignment

~80-85 C-2 (O-C-O)

~70-75 C-5 (CH-O)

~70-75 C(OH) of propan-2-ol

~30-35 C-3 (CH₂)

~25-30 C-4 (CH₂)

~25-30 CH₃ of propan-2-ol

~20-25 CH₃ of propan-2-ol

~20-25 CH₃ at C5

Predicted Infrared (IR) Spectroscopy
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The expected IR absorption bands for Pityol are based on its alcohol and ether functional

groups.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3600 - 3200 Strong, Broad O-H stretch (alcohol)

2970 - 2850 Strong C-H stretch (alkane)

1150 - 1085 Strong C-O stretch (tertiary alcohol)

1150 - 1050 Strong C-O-C stretch (cyclic ether)

1470 - 1430 Medium C-H bend (alkane)

1380 - 1370 Medium C-H bend (gem-dimethyl)

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a

small organic molecule like Pityol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the purified Pityol sample for ¹H NMR and 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.
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Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters for a

400 MHz spectrometer would include a spectral width of 12-16 ppm, a 90° pulse, a

relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to

achieve a good signal-to-noise ratio.

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. Typical parameters

for a 100 MHz experiment would include a spectral width of 200-220 ppm, a 30-45° pulse,

a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due

to the lower natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce

the connectivity of the atoms.

Infrared (IR) Spectroscopy
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Sample Preparation (Neat Liquid):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place one or two drops of the liquid Pityol sample onto the center of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

Avoid trapping air bubbles.

Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

Record a background spectrum of the empty IR beam path. This will be automatically

subtracted from the sample spectrum.

Place the sample holder with the Pityol sample into the spectrometer.

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing and Analysis:

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Identify the characteristic absorption bands and compare them to correlation charts to

confirm the presence of functional groups such as O-H (alcohol) and C-O-C (ether).

Mass Spectrometry (MS) coupled with Gas
Chromatography (GC-MS)

Sample Preparation:

Prepare a dilute solution of Pityol in a volatile organic solvent (e.g., dichloromethane or

diethyl ether) at a concentration of approximately 1 mg/mL.
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GC-MS System and Conditions:

Gas Chromatograph (GC):

Injector: Set to a temperature of 250 °C.

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm

film thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at a rate of 10

°C/min to 250 °C and hold for 5 minutes.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole.

Scan Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Acquisition and Analysis:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

The GC will separate the components of the sample, and the eluting compounds will enter

the mass spectrometer.

The mass spectrometer will ionize and fragment the molecules, and the detector will

record the mass-to-charge ratio of the resulting ions.

Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the

fragmentation pattern. Compare the fragmentation pattern with known fragmentation
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pathways for alcohols and ethers to confirm the structure of Pityol.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationship of the techniques.

Workflow for Spectroscopic Analysis of Pityol
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and

structural elucidation of Pityol.
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Logical Relationship of Spectroscopic Data

Information Derived

Pityol Structure
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Caption: A diagram showing the logical relationship between Pityol's structure and the

information derived from different spectroscopic techniques.

To cite this document: BenchChem. [Spectroscopic Profile of Pityol: A Technical Guide].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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